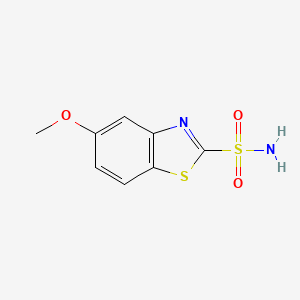

5-Methoxy-2-benzothiazolesulfonamide

Description

5-Methoxy-2-benzothiazolesulfonamide (C₈H₈N₂O₃S₂) is a sulfonamide derivative featuring a benzothiazole core substituted with a methoxy group at the 5-position and a sulfonamide group at the 2-position. It serves as a key intermediate in synthesizing ophthalmic agents, such as 5-hydroxy-2-benzothiazolesulfonamide, a compound investigated for glaucoma treatment . The elemental composition of this compound is confirmed via analysis: Calculated (C, 39.33%; H, 3.30%; N, 11.47%) vs. Found (C, 39.43%; H, 3.36%; N, 11.40%) . Its synthesis involves refluxing with aluminum chloride in heptane, followed by hydrolysis to yield the hydroxyl derivative with a melting point of 224°C .

Properties

CAS No. |

86695-27-4 |

|---|---|

Molecular Formula |

C8H8N2O3S2 |

Molecular Weight |

244.3 g/mol |

IUPAC Name |

5-methoxy-1,3-benzothiazole-2-sulfonamide |

InChI |

InChI=1S/C8H8N2O3S2/c1-13-5-2-3-7-6(4-5)10-8(14-7)15(9,11)12/h2-4H,1H3,(H2,9,11,12) |

InChI Key |

PJEUMAIFFMKVAT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)S(=O)(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of 5-Methoxy-2-benzothiazolesulfonamide and Analogues

*From : Full name: 5-bromanyl-2-methoxy-N-(3-methyl-6-oxidanyl-1,2-benzoxazol-5-yl)benzenesulfonamide.

Structural and Functional Differences

In contrast, analogues like 5-formyl-2-methoxybenzenesulfonamide (benzene core) lack this heterocyclic feature, reducing planarity and altering binding affinity .

The methyl ester in improves lipophilicity (LogP 0.77), favoring membrane permeability . Hydrogen-Bonding Motifs: The sulfonamide group (-SO₂NH₂) in this compound acts as a hydrogen-bond donor/acceptor, critical for enzyme inhibition. Replacing it with a sulfonic acid (e.g., Ensulizole in ) or methylsulfonyl () diminishes this capacity .

Synthesis Pathways :

- This compound is synthesized via AlCl₃-mediated demethylation to yield the hydroxyl derivative . In contrast, 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide requires multi-step chlorination, methylation, and amidation starting from salicylic acid .

Preparation Methods

Reaction Pathway:

-

Synthesis of 5-Methoxy-2-mercaptobenzothiazole :

-

Conversion to Sulfonyl Chloride :

-

Amination to Sulfonamide :

Key Data:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Thiol synthesis | Na₂Sₓ, CS₂, reflux | 72–93% | |

| Sulfonyl chloride | SO₂Cl₂ (0–20°C) or SOCl₂ (50°C, DMF) | 20–98% | |

| Sulfonamide formation | NH₃ in acetone/water, 25°C | 70–80% |

Method 2: Sulfenamide Oxidation Pathway

Reaction Pathway:

-

Sulfenamide Formation :

-

Oxidation to Sulfonamide :

Key Data:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Sulfenamide synthesis | NaOCl, NH₃, 0–5°C | 85% | |

| Oxidation | KMnO₄, 40–50°C | 60–70% |

Method 3: Alternative Approaches

Nitro Reduction Route

Alkaline Hydrolysis of Esters

-

Example : 6-Ethoxy-2-benzothiazolesulfonamide hydrolyzed with AlCl₃ in dichloroethane to 6-hydroxy derivative, followed by methoxylation.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Direct Sulfonation | High purity, fewer steps | Requires toxic SO₂Cl₂/SOCl₂ | Industrial |

| Sulfenamide Oxidation | Avoids chlorinated reagents | Lower yields, longer reaction times | Lab-scale |

| Nitro Reduction | Compatible with diverse substituents | Multi-step, costly catalysts | Limited |

Q & A

Q. Q1: What are the recommended synthetic routes for 5-Methoxy-2-benzothiazolesulfonamide, and how do reaction conditions affect yield and purity?

Methodological Answer: The synthesis typically involves coupling a benzothiazole scaffold with a sulfonamide group. A common approach is:

Sulfonylation : React 5-methoxy-2-aminobenzothiazole with sulfonyl chlorides under basic conditions (e.g., K₂CO₃ or pyridine in DMF) .

Optimization : Elevated temperatures (70–90°C) and inert atmospheres (N₂/Ar) improve yields by minimizing hydrolysis of intermediates .

Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) achieves >95% purity.

Q. Q2: How can researchers confirm the structural integrity of this compound derivatives?

Methodological Answer: Use orthogonal analytical techniques:

- NMR Spectroscopy : H NMR (δ 7.8–8.2 ppm for sulfonamide protons; δ 3.8–4.0 ppm for methoxy group) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ = 297.05 for C₉H₈N₂O₃S₂) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. Q3: What mechanisms underlie the biological activity of this compound in NLRP3 inflammasome inhibition?

Methodological Answer: The compound disrupts NLRP3 inflammasome assembly via:

Sulfonamide Interaction : Binds to the NACHT domain of NLRP3, blocking ATP hydrolysis and oligomerization .

Methoxy Group Role : Enhances membrane permeability, confirmed by logP calculations (experimental logP = 2.1 vs. predicted = 1.8) .

Validation : Knockout studies in THP-1 macrophages show reduced IL-1β secretion (IC₅₀ = 1.2 μM) .

Q. Q4: How can researchers resolve contradictions in solubility data for this compound across studies?

Methodological Answer: Contradictions arise from solvent polarity and pH variations. Key strategies:

Solvent Screening : Use Hansen solubility parameters (HSPs). DMSO (HSP δ = 26.6) maximizes solubility (>50 mg/mL), while water requires pH adjustment (optimal pH 7.4) .

pH-Dependent Studies : Protonation of the sulfonamide group (pKa ≈ 6.5) increases solubility in alkaline buffers .

Dynamic Light Scattering (DLS) : Monitors aggregation in aqueous solutions, which may skew reported solubility values .

Q. Q5: What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., sulfonamide sulfur) .

Fukui Indices : Predict sites for nucleophilic attack (e.g., C-2 of benzothiazole has high ) .

Experimental Validation : React with amines (e.g., morpholine) at 60°C to confirm substitution at predicted positions .

Q. Q6: How do structural modifications (e.g., halogenation) impact the antimicrobial efficacy of this compound?

Methodological Answer:

- Halogenation at C-5 : Bromine substitution increases lipophilicity (logP from 1.8 to 2.5), enhancing Gram-positive bacterial inhibition (MIC = 8 μg/mL vs. S. aureus) .

- Methoxy Group Removal : Reduces activity (MIC > 64 μg/mL), confirming its role in target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.